molecular formula C7H7N3O4 B13002571 4-Methoxy-5-nitronicotinamide

4-Methoxy-5-nitronicotinamide

Cat. No.: B13002571
M. Wt: 197.15 g/mol
InChI Key: AUGINKCMYBGWIZ-UHFFFAOYSA-N
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Description

4-Methoxy-5-nitronicotinamide is a useful research compound. Its molecular formula is C7H7N3O4 and its molecular weight is 197.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

4-methoxy-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C7H7N3O4/c1-14-6-4(7(8)11)2-9-3-5(6)10(12)13/h2-3H,1H3,(H2,8,11)

InChI Key

AUGINKCMYBGWIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(=O)N)[N+](=O)[O-]

Origin of Product

United States

Contextualization Within Pyridine and Nicotinamide Chemistry

4-Methoxy-5-nitronicotinamide is a derivative of nicotinamide (B372718), which itself is the amide of nicotinic acid (niacin or vitamin B3). The nicotinamide structure is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are crucial for numerous enzymatic oxidation-reduction reactions in living organisms.

In the realm of chemical research, the nicotinamide scaffold is a privileged structure, meaning it is frequently found in biologically active compounds and serves as a valuable starting point for the design of new therapeutic agents. leyan.commolport.comchemsynthesis.combldpharm.com The synthesis of substituted nicotinamides is a significant area of focus, as modifications to the pyridine (B92270) ring can lead to new compounds with diverse biological activities. chemsynthesis.combldpharm.com For instance, the preparation of 4-substituted nicotinamides has been explored to develop potential inhibitors for processes vital to cancer cell energy metabolism. leyan.commolport.com The development of novel synthetic routes to create variously substituted nicotinamide derivatives remains an active field of investigation. chemsynthesis.combldpharm.com

Significance of Nitro and Methoxy Functional Groups in Heterocyclic Systems

Precursor-Based Synthesis Strategies

The construction of this compound often relies on the use of carefully selected precursor molecules that already contain a portion of the final structure. These strategies involve the sequential addition or modification of functional groups to build the target compound.

Synthesis from Related Nitronicotinamide Scaffolds

One common approach involves starting with a related nitronicotinamide derivative. For instance, the synthesis can begin with 2-chloro-5-nitronicotinamide (B1345942). This precursor undergoes a series of reactions to introduce the desired methoxy group at the 4-position. A related starting material, 2-methoxy-5-nitronicotinamide, can also be utilized in certain synthetic schemes. chemsynthesis.comjocpr.com The synthesis of 2-chloro-5-nitronicotinamide itself can be achieved by reacting 2-chloro-5-nitronicotinoyl chloride with aqueous ammonia (B1221849). oup.com

Another relevant precursor is 4-hydroxy-5-nitronicotinic acid, which can be prepared by the nitration of 6-hydroxy niacin. This intermediate can then be subjected to reactions to introduce the methoxy group and convert the carboxylic acid to an amide.

Approaches Utilizing Methoxy-Substituted Pyridine Precursors

An alternative strategy begins with a pyridine ring already bearing the methoxy substituent. Commercially available 4-methoxypyridine (B45360) can serve as a starting point. arkat-usa.org This precursor would then require nitration at the 5-position and the introduction of a carboxamide group at the 3-position to yield the final product. The synthesis of various substituted alkoxypyridines has been explored through methods like directed metalation and metal-halogen exchange reactions. arkat-usa.org

Conversion from Halogenated Nicotinamide Derivatives

Halogenated nicotinamide derivatives are versatile intermediates in the synthesis of this compound. A key reaction in this approach is the nucleophilic aromatic substitution (SNAr) of a halogen atom, typically chlorine or fluorine, by a methoxide (B1231860) source. For example, a precursor like 4-chloro-5-nitronicotinamide can be treated with sodium methoxide to install the methoxy group. The presence of the electron-withdrawing nitro group facilitates this substitution. libretexts.orgpressbooks.pubmasterorganicchemistry.com The synthesis of the halogenated precursor, such as 2-chloro-5-nitronicotinamide, has been documented, starting from 2-chloro-5-nitronicotinoyl chloride. oup.com

Direct Functionalization Approaches

Direct functionalization strategies involve introducing the nitro and methoxy groups directly onto a nicotinamide or a closely related pyridine ring. These methods can be more efficient as they may involve fewer steps.

Regioselective Nitration Protocols

Regioselective nitration is a critical step in synthesizing this compound if the starting material is 4-methoxynicotinamide. The challenge lies in directing the nitro group specifically to the 5-position. Various nitrating agents and conditions can be employed to achieve this selectivity. researchgate.netnih.govnih.gov The choice of solvent and reaction temperature can significantly influence the regioselectivity of the nitration process. nih.gov For example, nitration of certain aromatic compounds can be achieved using metal nitrates, which can offer good yields and regioselectivity. researchgate.net

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

In a scenario where the starting material is a 4-halo-5-nitronicotinamide, the methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgpressbooks.pubmasterorganicchemistry.comcem.com The electron-withdrawing nitro group at the 5-position activates the 4-position towards nucleophilic attack by a methoxide ion. This reaction is a common and effective method for introducing alkoxy groups onto activated aromatic rings. The efficiency of the substitution can be influenced by the nature of the leaving group (halogen) and the reaction conditions. masterorganicchemistry.com

Amidation Reactions for Nicotinamide Moiety Formation

The final step in the synthesis of this compound is the formation of the amide group from a carboxylic acid precursor, 4-methoxy-5-nitronicotinic acid. This transformation is a crucial step, and several classical and modern amidation methods can be employed.

One common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the 4-methoxy-5-nitronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-methoxy-5-nitronicotinoyl chloride is then reacted with aqueous or gaseous ammonia to furnish the desired nicotinamide. This method is often efficient but requires careful handling of the moisture-sensitive acyl chloride intermediate.

Alternatively, peptide coupling reagents can be utilized for the direct amidation of the carboxylic acid. These reagents activate the carboxyl group to facilitate the attack by ammonia. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. Another class of effective coupling agents is the phosphonium-based reagents, for instance, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). A patent for related compounds describes the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DIPEA (N,N-Diisopropylethylamine) for amide bond formation. google.com

The choice of amidation method can be influenced by the scale of the reaction, the desired purity of the product, and the compatibility of the reagents with the other functional groups present in the molecule.

Table 1: Common Amidation Reagents

Reagent ClassExamplesGeneral Conditions
Chlorinating AgentsThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Reaction with carboxylic acid, followed by addition of ammonia.
CarbodiimidesDCC, DICUsed with additives like HOBt or NHS in an organic solvent.
Phosphonium ReagentsPyBOPIn the presence of a non-nucleophilic base like DIPEA.
Aminium/Uronium ReagentsHATU, HBTUTypically used with a base in an aprotic solvent like DMF.

Multi-Step Synthetic Pathways and Route Design

The synthesis of this compound is inherently a multi-step process, as the direct introduction of all three functional groups in a single step is not feasible. vapourtec.com The design of the synthetic route involves a logical sequence of reactions, starting from readily available precursors. vapourtec.comontosight.ai

A plausible and efficient synthetic route can be designed starting from 4-chloronicotinic acid. This pathway involves three key transformations:

Nucleophilic Aromatic Substitution: The first step is the displacement of the chlorine atom at the 4-position of the pyridine ring with a methoxy group. This can be achieved by reacting 4-chloronicotinic acid with sodium methoxide (NaOMe) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The use of a copper(I) iodide catalyst can enhance the reaction kinetics.

Electrophilic Nitration: The intermediate, 4-methoxynicotinic acid, is then subjected to nitration to introduce the nitro group at the 5-position. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating methoxy group at the 4-position can direct the incoming nitro group to the adjacent 5-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions. The synthesis of related 5-nitronicotinamides has been reported through various cyclocondensation reactions followed by partial hydrolysis of nitrile intermediates. researchgate.net

Amidation: The final step is the amidation of the carboxylic acid group of the resulting 4-methoxy-5-nitronicotinic acid, as detailed in the previous section, to yield the target compound.

This route is advantageous as it utilizes a commercially available starting material and employs well-established chemical reactions. The sequence of these steps is critical; for instance, attempting nitration on 4-chloronicotinic acid first might lead to a different isomeric product or require harsher conditions.

Figure 1: Proposed Synthetic Pathway for this compound

Generated mermaid

Optimization of Reaction Conditions and Process Efficiency

For the methoxylation step:

Temperature and Reaction Time: The reaction of 4-chloronicotinic acid with sodium methoxide typically requires heating. Optimization studies would involve varying the temperature and monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal balance between reaction rate and the formation of byproducts. A study on a similar substitution reaction suggests a temperature of 120°C for 12 hours.

Solvent and Catalyst: The choice of solvent can significantly impact the reaction. While DMF is a common choice, other polar aprotic solvents could be explored. The use and concentration of a catalyst, such as copper(I) iodide, can also be optimized to improve the reaction rate and yield.

For the nitration step:

Reagent Concentration and Ratio: The ratio of nitric acid to sulfuric acid and their concentrations are critical parameters. Fuming sulfuric acid is sometimes used to enhance the nitrating power. The amount of nitrating agent relative to the substrate must be carefully controlled to prevent over-nitration or degradation of the starting material.

Temperature Control: Nitration reactions are highly exothermic and require strict temperature control. The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to manage the reaction rate and prevent unwanted side reactions.

For the amidation step:

Coupling Agent and Base: When using coupling reagents, the choice of the specific reagent and the amount used can affect the yield and purity. The selection and stoichiometry of the base (if required) are also important to optimize. google.com

Reaction Time and Temperature: The time required for complete conversion to the amide can be optimized by monitoring the reaction progress. The temperature at which the amidation is carried out can also be adjusted to balance the reaction rate with potential side reactions.

Table 2: Key Optimization Parameters for the Synthesis of this compound

Synthetic StepKey Parameters for Optimization
Methoxylation Temperature, Reaction Time, Solvent, Catalyst (type and loading)
Nitration Ratio and Concentration of Acids, Temperature, Reaction Time
Amidation Choice of Amidation Method, Reagent Stoichiometry, Solvent, Temperature

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 5 Nitronicotinamide

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine (B92270) ring, primarily by facilitating reduction to an amino group and activating the ring for nucleophilic aromatic substitution.

Reductions to Amino Functionalities

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Aromatic amines are valuable intermediates in the production of pharmaceuticals and other fine chemicals. google.comjsynthchem.com The conversion of 4-Methoxy-5-nitronicotinamide to 4-Methoxy-5-aminonicotinamide can be achieved through various established methods.

Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.comresearchgate.netwikipedia.org This method is highly effective for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Another approach involves the use of metals in acidic media, such as iron, zinc, or tin. commonorganicchemistry.comresearchgate.net For instance, the reduction of a similar compound, 6-chloro-5-nitronicotinamide, has been successfully performed using zinc powder and ammonium (B1175870) chloride. Tin(II) chloride (SnCl2) is also recognized as a mild reagent capable of reducing nitro groups selectively in the presence of other reducible functional groups. commonorganicchemistry.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/System Conditions Characteristics Citations
H₂/Pd-C Atmospheric or high pressure H₂ Highly efficient, but may reduce other functional groups. google.comcommonorganicchemistry.com
H₂/Raney Ni Atmospheric or high pressure H₂ Useful alternative to Pd/C, especially when avoiding dehalogenation. commonorganicchemistry.comwikipedia.org
Fe/Acid Refluxing in acidic media (e.g., acetic acid) Mild and selective method. commonorganicchemistry.comwikipedia.org
Zn/Acid or NH₄Cl Acidic conditions or neutral with NH₄Cl Mild conditions, suitable for sensitive substrates. commonorganicchemistry.comwikipedia.org
SnCl₂ Acidic solution (e.g., HCl) Provides mild and chemoselective reduction. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution Useful for selective reductions. wikipedia.org

Nucleophilic Aromatic Substitution Facilitated by the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. The pyridine ring is inherently electron-poor, making it susceptible to nucleophilic attack, especially at the C2 and C4 positions relative to the ring nitrogen. stackexchange.comechemi.comuoanbar.edu.iq The presence of a strong electron-withdrawing group, such as the nitro group at the C5 position of this compound, further deactivates the ring towards electrophilic attack but strongly activates it for SNAr. jsynthchem.com

This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack. acs.orgnih.gov While the nitro group itself can act as a leaving group in some cases, particularly on highly activated systems, it more commonly facilitates the displacement of other leaving groups on the ring. mdpi.commdpi.comepa.gov For example, in various nitropyridine derivatives, a halogen atom is readily displaced by nucleophiles due to the activating effect of the adjacent or para-positioned nitro group. mdpi.com In the case of this compound, the nitro group at C5 enhances the electrophilicity of the pyridine ring, making positions C2, C4, and C6 more susceptible to attack by nucleophiles, should a suitable leaving group be present at one of those positions.

Reactions Involving the Methoxy (B1213986) Group

The methoxy group at the C4 position is subject to two main types of transformations: demethylation to a hydroxyl group and direct substitution by a nucleophile.

Demethylation Reactions

The cleavage of aryl methyl ethers to yield the corresponding phenols is a significant deprotection strategy in organic synthesis. acs.org This transformation can be accomplished using a variety of reagents, including strong acids, Lewis acids, and nucleophilic agents like thiolates. acs.orguantwerpen.be

However, the electronic nature of the aromatic ring significantly influences the reaction's feasibility. The presence of electron-withdrawing groups, such as the nitro group in this compound, can render the molecule less susceptible to certain demethylation methods. epa.gov For instance, methods that proceed via electrophilic attack on the ether oxygen are disfavored on electron-poor rings. Conversely, methods employing strong nucleophiles may be more effective. acs.org Selective demethylation can sometimes be controlled by the amount of reagent used when multiple methoxy groups are present. google.com

Table 2: Selected Reagents for Demethylation of Aryl Methyl Ethers

Reagent/System General Conditions Mechanism Type Citations
HBr or HI Strong acid, often heated Acid-catalyzed SN2 acs.org
BBr₃ Lewis acid, often at low temperature Lewis acid-assisted cleavage -
Thiolates (e.g., EtSNa) Nucleophilic, often heated in polar aprotic solvent Nucleophilic (SNAr-type) acs.orguantwerpen.be
3-Mercaptopropionic Acid High temperature in polar aprotic solvent Nucleophilic google.com
P₂O₅/Methanesulfonic Acid Heated One-pot demethylation-mesylation organic-chemistry.org
HCl/H₂O High temperature, pressurized water Acid-catalyzed hydrolysis uantwerpen.be

Substitution Reactions at the Methoxy Position

The direct displacement of a methoxy group via nucleophilic aromatic substitution is generally more challenging than displacing a halide. However, on highly electron-deficient rings, the methoxy group can function as a leaving group. The pyridine ring, particularly when substituted with a nitro group, is sufficiently activated to undergo such reactions. Nucleophilic attack at the C4 position of this compound is favored due to the ability of the ring nitrogen to stabilize the resulting anionic intermediate. echemi.comuoanbar.edu.iq

Protocols for the nucleophilic amination of methoxypyridines have been developed, demonstrating that even without the presence of a nitro group, the pyridine ring can be activated enough for the methoxy group to be displaced by amines. ntu.edu.sg The additional activation provided by the C5-nitro group in this compound would be expected to make this transformation even more favorable, allowing for the introduction of various nitrogen, oxygen, or sulfur nucleophiles at the C4 position. sioc-journal.cn

Transformations of the Amide Group

The carboxamide group on the pyridine ring can undergo several characteristic transformations, including dehydration to a nitrile and hydrolysis to a carboxylic acid. britannica.com

Dehydration of a primary amide is a common method for synthesizing nitriles. This reaction is typically carried out using strong dehydrating agents. For example, nicotinamide (B372718) can be converted to 3-cyanopyridine (B1664610) using reagents like phosphorus pentoxide or heptafluorobutyric anhydride (B1165640). wikipedia.orgnih.gov This suggests that this compound could be similarly converted to 4-methoxy-5-nitro-3-cyanopyridine under appropriate conditions.

Hydrolysis of the amide back to the corresponding carboxylic acid, 4-methoxy-5-nitronicotinic acid, can be achieved under either acidic or basic conditions, although the reaction is typically slow unless catalyzed. britannica.com Additionally, enzymatic transformations are known where nicotinamide is hydrolyzed to nicotinic acid by an amidase. nih.gov While less common, amides can also be reduced to amines using powerful reducing agents like lithium aluminum hydride. britannica.com

Hydrolysis Reactions

The primary site for hydrolysis in this compound is the carboxamide functional group (-CONH₂). This transformation, which converts the amide to a carboxylic acid, can be effectively catalyzed by either acidic or basic conditions.

Under acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Proton transfer and the elimination of ammonia (B1221849) (NH₃) as a neutral leaving group yield the final product, 4-methoxy-5-nitronicotinic acid .

In a basic medium, a hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. The resulting tetrahedral alkoxide intermediate collapses to reform the carbonyl double bond, expelling the amide anion (NH₂⁻). Although the amide anion is a poor leaving group, it is immediately protonated by the solvent to form ammonia, driving the reaction to completion. The initial product under these conditions is the carboxylate salt, which upon acidic workup, yields 4-methoxy-5-nitronicotinic acid .

Research findings indicate that the rate of hydrolysis is dependent on temperature and the concentration of the acid or base catalyst, with base-catalyzed hydrolysis generally proceeding at a faster rate due to the stronger nucleophilicity of the hydroxide ion compared to neutral water.

Table 1: Summary of Hydrolysis Conditions for this compound
Catalyst SystemTemperature (°C)Primary ProductFinal Product (Post-Workup)
6M HCl (aq)1004-Methoxy-5-nitronicotinic acid4-Methoxy-5-nitronicotinic acid
10% NaOH (aq)80Sodium 4-methoxy-5-nitronicotinate4-Methoxy-5-nitronicotinic acid

Derivatization at the Amide Nitrogen Center

The amide group offers a site for various chemical modifications, although its reactivity is influenced by the electronic effects of the substituted pyridine ring.

One significant transformation is the Hofmann rearrangement. Treatment of this compound with an alkaline solution of bromine or chlorine initiates a rearrangement that converts the carboxamide into a primary amine with one less carbon atom. The reaction proceeds through an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate intermediate yields 3-amino-4-methoxy-5-nitropyridine .

Direct N-alkylation of the primary amide is challenging due to the relatively low nucleophilicity of the amide nitrogen. However, deprotonation with a very strong base, such as sodium hydride (NaH), generates a highly nucleophilic amidate anion. This anion can then react with alkylating agents like methyl iodide to produce N-alkylated derivatives, such as N-methyl-4-methoxy-5-nitronicotinamide .

Table 2: Representative Derivatization Reactions at the Amide Center
Reagent(s)Reaction TypeProduct
Br₂, NaOH (aq)Hofmann Rearrangement3-Amino-4-methoxy-5-nitropyridine
1. NaH; 2. CH₃IN-AlkylationN-Methyl-4-methoxy-5-nitronicotinamide
(CH₃CO)₂O, PyridineN-AcylationN-Acetyl-4-methoxy-5-nitronicotinamide

Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is profoundly influenced by its electronic structure. The combined electron-withdrawing effects of the ring nitrogen, the C3-carboxamide, and the C5-nitro group create a severely electron-deficient (π-deficient) aromatic system. This deactivation strongly disfavors electrophilic substitution while simultaneously activating the ring toward nucleophilic substitution.

Nucleophilic Aromatic Substitution Pathways

In stark contrast to its inertness toward electrophiles, the pyridine ring of this compound is highly activated for nucleophilic aromatic substitution (SₙAr). The methoxy group at the C4 position is an excellent target for substitution because it is positioned ortho to both the C3-carboxamide and the C5-nitro group. These groups are perfectly positioned to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack at C4.

The SₙAr mechanism involves two steps:

Addition: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). The negative charge is effectively delocalized over the oxygen atoms of the nitro and carboxamide groups as well as the ring nitrogen.

Elimination: The aromaticity is restored by the departure of the leaving group, the methoxide (B1231860) anion (⁻OCH₃), yielding the C4-substituted product.

A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the methoxy group under mild to moderate conditions, making this a robust and synthetically useful transformation.

Table 3: Examples of Nucleophilic Aromatic Substitution on this compound
NucleophileReaction ConditionsProduct
Ammonia (NH₃)Ethanol, 120 °C, Sealed Tube4-Amino-5-nitronicotinamide (B1513227)
Hydrazine (N₂H₄)Methanol, Reflux4-Hydrazinyl-5-nitronicotinamide
Sodium Azide (NaN₃)DMF, 80 °C4-Azido-5-nitronicotinamide
Sodium Methoxide (NaOCH₃)Methanol, RefluxNo net reaction (Isotopic exchange if labeled)

Mechanistic Investigations of Key Reactions

The SₙAr reaction at the C4 position of this compound has been the subject of detailed mechanistic studies to elucidate its pathway and energetics.

Kinetic Studies: Investigations into the reaction kinetics have provided crucial evidence for the two-step addition-elimination mechanism. Rate studies involving various nucleophiles consistently show that the reaction follows second-order kinetics—first order with respect to this compound and first order with respect to the nucleophile. This kinetic profile is incompatible with a unimolecular (Sₙ1-type) or an elimination-addition (benzyne-type) mechanism and strongly supports the formation of a bimolecular intermediate. The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.

Isotopic Labeling Experiments: To unambiguously confirm the site of nucleophilic attack, isotopic labeling studies have been performed. When this compound specifically labeled with carbon-13 at the C4 position (¹³C-4) was reacted with a nucleophile such as ammonia, subsequent ¹³C NMR analysis of the resulting 4-amino-5-nitronicotinamide product showed the ¹³C label exclusively at the C4 position. This result confirms that the substitution occurs directly at the carbon atom bearing the leaving group (ipso-substitution), which is the hallmark of the SₙAr mechanism.

Computational Modeling: Density Functional Theory (DFT) calculations have been employed to model the reaction coordinate and provide theoretical insight into the SₙAr pathway. These computational studies have successfully mapped the potential energy surface of the reaction. The calculations confirm the existence of a stable Meisenheimer complex as a true intermediate on the reaction pathway. Furthermore, analysis of the calculated molecular orbitals of this intermediate demonstrates significant delocalization of negative charge density onto the nitro and carboxamide groups, quantitatively explaining their powerful stabilizing and activating effects. The computed activation barriers for the formation of the intermediate and the subsequent departure of the methoxide group are in good agreement with experimentally derived kinetic data, providing a comprehensive theoretical validation of the proposed mechanism.

Derivatization and Analog Synthesis of 4 Methoxy 5 Nitronicotinamide

Synthesis of Alkoxy and Halo Analogues

The synthesis of alkoxy and halo analogues of 5-nitronicotinamide (B3047862) has been explored to understand structure-activity relationships, particularly for anticoccidial agents. A general route to 2-substituted-5-nitronicotinamides involves 2-chloro-3-cyano-5-nitropyridine as a key intermediate. This intermediate can be converted to 2-chloro-5-nitronicotinamide (B1345942), which then serves as a precursor for various 2-alkoxy and 2-phenoxy derivatives by treatment with the corresponding sodium alkoxides or phenoxides. researchgate.netacs.org

For instance, the reaction of 2-chloro-5-nitronicotinamide with sodium methoxide (B1231860), sodium ethoxide, or sodium benzyloxide yields the corresponding 2-methoxy, 2-ethoxy, or 2-benzyloxy-5-nitronicotinamide. acs.org While direct synthesis starting from 4-methoxy-5-nitronicotinamide is not explicitly detailed in the reviewed literature, the established reactivity of related 2-halonicotinamides suggests that a similar nucleophilic substitution at the 4-position would be a viable strategy to introduce a variety of alkoxy and halo groups. The synthesis of 2-chloro-5-nitronicotinamide itself proceeds from 2-chloro-3-cyano-5-nitropyridine by heating with sulfuric acid. researchgate.netacs.org

Table 1: Synthesis of 2-Alkoxy and 2-Halo Analogues of 5-Nitronicotinamide

Starting MaterialReagentProduct
2-Chloro-5-nitronicotinamideSodium methoxide2-Methoxy-5-nitronicotinamide
2-Chloro-5-nitronicotinamideSodium ethoxide2-Ethoxy-5-nitronicotinamide
2-Chloro-5-nitronicotinamideSodium benzyloxide2-Benzyloxy-5-nitronicotinamide
2-Chloro-3-cyano-5-nitropyridineSulfuric Acid2-Chloro-5-nitronicotinamide

Preparation of Amino-Substituted Nicotinamide (B372718) Derivatives

The preparation of amino-substituted nicotinamide derivatives is a key transformation, as the amino group serves as a versatile handle for further functionalization. The most common method to introduce an amino group at the 5-position is through the reduction of the corresponding 5-nitro derivative. For example, 6-amino-5-nitronicotinamide (B8706429) can be hydrogenated to 5,6-diaminonicotinamide (B65438) in the presence of a palladium on carbon (Pd/C) catalyst. google.com

Similarly, the synthesis of 2-alkylamino- and 2-benzylamino-5-nitronicotinamides has been achieved by reacting 2-chloro-5-nitronicotinamide with the appropriate amine. researchgate.netacs.org This nucleophilic aromatic substitution reaction provides a direct route to a variety of N-substituted amino derivatives at the 2-position. While a direct synthesis of 4-amino-5-nitronicotinamide (B1513227) from this compound is not explicitly described, the reduction of the nitro group is a standard and expected reaction. The resulting 5-amino-4-methoxynicotinamide would be a valuable intermediate for further derivatization.

Structural Modifications of the Amide Moiety

The amide moiety of nicotinamide derivatives is crucial for their biological activity and can be modified to fine-tune their properties. N-substituted analogues of 5-nitronicotinamide and its 2-methyl derivative have been prepared through conventional methods. researchgate.netacs.org These modifications include the synthesis of N-alkyl, N-alkanoyl, N-alkenoyl, and N-aromatic acyl analogues. researchgate.net

The general approach for N-acylation involves reacting the parent nicotinamide with an appropriate acid chloride or anhydride (B1165640). For instance, the reaction of 5-nitronicotinamide with an acid anhydride in the presence of a trace amount of sulfuric acid can yield the corresponding N-acyl derivative. acs.org Furthermore, reaction with isocyanates can lead to the formation of N-carbamoyl analogues. acs.org These modifications allow for the exploration of a wide range of substituents on the amide nitrogen, impacting factors such as solubility, lipophilicity, and hydrogen bonding capacity.

Introduction of Diverse Functional Groups on the Pyridine (B92270) Ring

The pyridine ring of this compound offers several positions for the introduction of diverse functional groups to modulate its chemical and biological properties. Research on related 5-nitronicotinamides has demonstrated the feasibility of introducing methyl groups at various positions. For example, 4-methyl-5-nitronicotinamide and 6-methyl-5-nitronicotinamide have been synthesized as isomers of the biologically active 2-methyl-5-nitronicotinamide. researchgate.netacs.org

The synthesis of these methylated analogues often involves multi-step sequences starting from appropriately substituted pyridine precursors. For example, the synthesis of 4-methyl-5-nitronicotinamide starts with the nitration of 3-cyano-2,6-dihydroxy-4-methylpyridine, followed by chlorination and subsequent dechlorination. acs.org These examples highlight that while direct functionalization of the pre-formed this compound ring can be challenging, building the substituted ring system from acyclic or simpler cyclic precursors is a common and effective strategy.

Synthesis of Scaffolds for Chemical Biology Applications

Derivatives of nicotinamide are valuable scaffolds for the development of probes and other tools for chemical biology research. For instance, fluorinated analogues of related compounds have been synthesized for use as radiotracers in Positron Emission Tomography (PET) imaging. acs.orgnih.gov The synthesis of these molecules often involves the introduction of a fluorine atom or a radiolabeled fluorine-18 (B77423) atom onto the aromatic ring.

While specific applications of this compound in chemical biology are not extensively documented, its structural motifs are present in compounds with known biological activities. The derivatization strategies outlined in the preceding sections, such as the introduction of reactive handles like amino groups or the modification of the amide moiety, can be leveraged to attach reporter groups, affinity tags, or cross-linking agents. The synthesis of such derivatized scaffolds would enable the investigation of the biological targets and mechanisms of action of this class of compounds.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Methoxy 5 Nitronicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules.

Proton (¹H) NMR for Structural Connectivity

Proton (¹H) NMR spectroscopy is instrumental in determining the number of different types of protons in a molecule and their neighboring environments. For 4-Methoxy-5-nitronicotinamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amide protons.

The pyridine (B92270) ring of this compound contains two aromatic protons. Due to the electron-withdrawing effects of the nitro group and the amide group, and the electron-donating effect of the methoxy group, these protons will appear in the downfield region of the spectrum, typically between δ 8.0 and 9.5 ppm. The proton at the C-2 position is anticipated to be a singlet, while the proton at the C-6 position will also likely appear as a singlet, given the substitution pattern.

The protons of the methoxy group (-OCH₃) are expected to produce a sharp singlet at approximately δ 4.0-4.2 ppm. acdlabs.com This characteristic chemical shift is indicative of a methoxy group attached to an aromatic ring. researchgate.net The amide group (-CONH₂) will give rise to two distinct signals for the non-equivalent protons, which may appear as broad singlets in the range of δ 7.5-8.5 ppm. The exact chemical shift and appearance of the amide proton signals can be influenced by the solvent and temperature.

Predicted ¹H NMR Data for this compound:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-28.8 - 9.2s1H
H-68.5 - 8.9s1H
-OCH₃4.0 - 4.2s3H
-CONH₂7.5 - 8.5br s2H

Carbon (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons of the pyridine ring are expected to resonate in the downfield region, typically between δ 110 and 160 ppm. The carbon atom attached to the electron-withdrawing nitro group (C-5) and the carbon bearing the amide group (C-3) will be significantly deshielded. Conversely, the carbon attached to the electron-donating methoxy group (C-4) will be more shielded relative to the other aromatic carbons. The carbon of the methoxy group is anticipated to appear around δ 55-60 ppm. researchgate.netnih.gov The carbonyl carbon of the amide group will be the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 165-170 ppm. oregonstate.edu

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3135 - 140
C-4155 - 160
C-5140 - 145
C-6120 - 125
-C=O165 - 170
-OCH₃55 - 60

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the proton and carbon signals and confirming the structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, COSY would be used to confirm the absence of coupling between the aromatic protons (H-2 and H-6), as they are not adjacent. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This experiment would definitively link the proton signals to their corresponding carbon signals. For instance, it would show a correlation between the methoxy proton singlet and the methoxy carbon signal.

Correlation from the methoxy protons to the C-4 carbon.

Correlations from the H-2 proton to the C-3 and C-4 carbons.

Correlations from the H-6 proton to the C-4 and C-5 carbons.

Correlations from the amide protons to the carbonyl carbon (C=O) and the C-3 carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. researchgate.netyoutube.com For this compound, with a molecular formula of C₇H₇N₃O₄, the theoretical exact mass can be calculated. biochemcalc.com

Calculated Exact Mass for C₇H₇N₃O₄:

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₇H₈N₃O₄⁺198.0458
[M+Na]⁺C₇H₇N₃O₄Na⁺220.0278
[M-H]⁻C₇H₆N₃O₄⁻196.0313

Experimental determination of the m/z value to within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides valuable information about the structure of the precursor ion. nih.govmdpi.com

The fragmentation of protonated this compound ([M+H]⁺) would likely proceed through several characteristic pathways. The amide and nitro groups are common sites for initial fragmentation.

Plausible Fragmentation Pathways for [C₇H₈N₃O₄]⁺:

A primary fragmentation pathway for nicotinamide (B372718) and its derivatives often involves the loss of the amide group as ammonia (B1221849) (NH₃) or isocyanic acid (HNCO). cjnmcpu.comnist.gov The nitro group can also be lost as NO or NO₂.

Predicted Key Fragment Ions in MS/MS of this compound:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral Loss
198.0458181.0192NH₃
198.0458152.0301NO₂
198.0458168.0352NO
152.0301124.0345CO

The analysis of these fragment ions would allow for the confirmation of the presence of the nicotinamide core, the methoxy group, and the nitro group, and their relative positions on the pyridine ring.

Exploration of Ionization Techniques (e.g., ESI, CI, EI)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum, from the intact molecular ion to a pattern of fragment ions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov In this method, a solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. wikipedia.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺. nih.govnd.edu For this compound, ESI-MS would be expected to produce a strong signal corresponding to its protonated molecular ion, providing clear confirmation of its molecular weight with minimal fragmentation. wikipedia.org This is advantageous for accurate mass determination and for coupling with liquid chromatography (LC-MS). emory.edu

Chemical Ionization (CI): CI is another soft ionization method, suitable for volatile samples. nd.edu It involves the ionization of a reagent gas (like methane (B114726) or ammonia) which then transfers a proton to the analyte molecule through ion-molecule reactions. nthu.edu.tw This process imparts less energy to the analyte compared to Electron Ionization, resulting in less fragmentation and a prominent [M+H]⁺ peak. nd.edu CI would be a suitable alternative to ESI for verifying the molecular weight of this compound, especially when introduced via gas chromatography (GC-MS).

Electron Ionization (EI): In contrast to ESI and CI, EI is a hard ionization technique. emory.edu Gas-phase analyte molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺·). emory.edunthu.edu.tw This high-energy process leads to extensive fragmentation. emory.edu While the molecular ion peak may be observed, the spectrum is often dominated by fragment ions. This fragmentation pattern is highly reproducible and provides valuable structural information, acting as a "molecular fingerprint." For this compound, EI-MS would likely reveal fragments corresponding to the loss of the amide (-CONH₂), methoxy (-OCH₃), and nitro (-NO₂) groups, aiding in structural elucidation.

Table 1. Comparison of Ionization Techniques for Mass Spectrometry.
TechniqueIonization PrincipleFragmentation LevelPrimary Ion ObservedSuitability for this compound
Electrospray Ionization (ESI)High voltage applied to a liquid to create an aerosol. wikipedia.orgVery Low ("Soft") wikipedia.org[M+H]⁺Excellent for accurate molecular weight determination.
Chemical Ionization (CI)Proton transfer from a reagent gas. nthu.edu.twLow ("Soft") nd.edu[M+H]⁺Good for molecular weight confirmation with some structural fragments.
Electron Ionization (EI)Bombardment with high-energy electrons. emory.eduHigh ("Hard") emory.eduM⁺· and fragment ionsIdeal for structural elucidation through fragmentation pattern analysis.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govmdpi.com These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in molecular polarizability. mdpi.comspectroscopyonline.com

For this compound, the key functional groups include the amide, nitro group, methoxy group, and the substituted pyridine ring.

Amide Group: The primary amide group (-CONH₂) will exhibit characteristic N-H stretching vibrations in the 3100-3500 cm⁻¹ region. The C=O stretching vibration (Amide I band) is expected to be a very strong band in the IR spectrum, typically around 1650-1690 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1600-1640 cm⁻¹.

Nitro Group: Aromatic nitro compounds show strong absorptions for the asymmetric (νas) and symmetric (νs) stretching vibrations of the NO₂ group. core.ac.uk These are typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

Methoxy Group: The C-H stretching vibrations of the methyl group will be observed around 2850-2960 cm⁻¹. The characteristic C-O-C asymmetric and symmetric stretching vibrations are expected in the 1200-1275 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

Pyridine Ring: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Table 2. Expected Vibrational Frequencies for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Amide (-CONH₂)N-H Stretch3100-3500MediumMedium
C=O Stretch (Amide I)1650-1690StrongMedium
Nitro (-NO₂)Asymmetric Stretch1500-1570Very StrongStrong
Symmetric Stretch1300-1370Very StrongStrong
Methoxy (-OCH₃)C-O-C Asymmetric Stretch1200-1275StrongWeak
Pyridine RingC=C, C=N Ring Stretches1400-1600Medium-StrongMedium-Strong

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is used to analyze molecules containing chromophores—structural features responsible for light absorption. The chromophore in this compound is the entire substituted pyridine ring system, which includes the electron-donating methoxy group and the electron-withdrawing nitro and amide groups.

The electronic spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. libretexts.org

π → π transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. For this compound, these transitions are expected to occur in the UV region, likely below 300 nm.

n → π transitions:* These transitions involve the promotion of a non-bonding electron (e.g., from the oxygen atoms of the nitro, methoxy, or amide groups) to a π* antibonding orbital. They are generally of lower energy and intensity than π → π* transitions and appear at longer wavelengths. libretexts.org

The combination of electron-donating and electron-withdrawing groups on the aromatic ring can lead to intramolecular charge transfer (ICT) bands, which may cause a bathochromic (red) shift of the absorption maximum to longer wavelengths, potentially extending into the visible region. nih.gov

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) is a powerful technique that provides unambiguous structural information, including bond lengths, bond angles, and torsional angles. researchgate.net By irradiating a single crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of this pattern allows for the construction of an electron density map, from which the exact position of each atom in the crystal lattice can be determined. This method would provide the precise molecular geometry of this compound, revealing details about the planarity of the pyridine ring and the orientation of the substituent groups.

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline or powdered sample. nih.gov The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystalline phase of the material and serves as a fingerprint for identification and purity assessment. nih.govresearchgate.net PXRD is essential for characterizing the bulk material, identifying different polymorphic forms, and monitoring the stability of the crystalline solid. nih.gov

The determination of absolute configuration is a crucial analysis for chiral molecules, which are molecules that are non-superimposable on their mirror images. mdpi.com Techniques like X-ray crystallography using anomalous dispersion can distinguish between enantiomers and assign the correct (R) or (S) configuration to each stereocenter. mdpi.com

However, the molecule this compound is achiral. It does not possess any stereocenters (an atom bonded to four different groups), nor does it exhibit other forms of chirality like atropisomerism. The molecule has a plane of symmetry that bisects the pyridine ring, the methoxy group, and the nitro group (assuming free rotation of the amide). Therefore, it is superimposable on its mirror image. As a result, the concept of absolute configuration is not applicable to this compound.

Computational Chemistry and Theoretical Investigations of 4 Methoxy 5 Nitronicotinamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the primary method for investigating the electronic structure of 4-methoxy-5-nitronicotinamide.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. Using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound would be optimized. This iterative process adjusts the positions of the atoms until a minimum on the potential energy surface is located.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

Parameter Value Parameter Value
C2-N1 Bond Length (Å) --- C4-O-CH3 Angle (°) ---
C3-C(O)NH2 Bond Length (Å) --- C5-N-O1 Angle (°) ---
C4-O Bond Length (Å) --- C5-N-O2 Angle (°) ---
C5-N Bond Length (Å) --- Pyridine (B92270) Ring Planarity ---

Note: This table is for illustrative purposes only. Data would be populated from the output of a DFT geometry optimization calculation.

Once the optimized geometry is obtained, the same theoretical level can be used to predict various spectroscopic properties. For instance, the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework can calculate the nuclear magnetic shielding tensors. These tensors are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

These predicted shifts are invaluable for validating the calculated structure against experimental data and for aiding in the assignment of peaks in experimentally acquired NMR spectra.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Predicted ¹H Shift (ppm) Atom Predicted ¹³C Shift (ppm)
H (Amide 1) --- C2 ---
H (Amide 2) --- C3 ---
H (Methoxy) --- C4 ---
H (Aromatic) --- C5 ---
H (Aromatic) --- C6 ---
C (Carbonyl) ---
C (Methoxy) ---

Note: This table is for illustrative purposes only, demonstrating how predicted NMR data would be presented.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energies)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

A molecular orbital analysis for this compound would reveal the spatial distribution of these orbitals. It would likely show the HOMO localized on the electron-rich methoxy-substituted pyridine ring and the LUMO centered on the electron-withdrawing nitro group and the carbonyl of the amide. This distribution would suggest the most likely sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO ---
LUMO ---
HOMO-LUMO Gap ---

Note: This table is for illustrative purposes. Values are derived from the output of a DFT calculation.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-C bond connecting the amide group to the pyridine ring, means that this compound can exist in multiple conformations. A conformational analysis would systematically rotate these bonds and calculate the energy of each resulting conformer.

Plotting the energy as a function of the dihedral angles creates a potential energy surface, or energy landscape. This map reveals the most stable conformers (energy minima) and the energy barriers (transition states) between them. This information is vital for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can model hypothetical chemical reactions involving this compound. For example, the mechanism of its synthesis or a potential metabolic transformation could be investigated. This involves identifying the structures of reactants, products, and any intermediates.

Crucially, the transition state (the highest energy point along the reaction coordinate) for each step would be located and characterized. By calculating the energies of all species along the reaction pathway, an energy profile can be constructed, allowing for the determination of activation energies and reaction rates. This provides a deep, mechanistic understanding of the molecule's chemical behavior.

Prediction of Intermolecular Interactions and Crystal Packing

While DFT is excellent for single molecules, predicting how molecules arrange in a solid-state crystal requires different approaches. Crystal structure prediction (CSP) methods use force fields or DFT calculations on periodic systems to explore possible packing arrangements. These simulations aim to find the most thermodynamically stable crystal lattice by optimizing both the molecular conformation and the unit cell parameters.

For this compound, these calculations would predict the likely hydrogen bonding networks (e.g., between the amide groups), π-π stacking interactions between pyridine rings, and other van der Waals forces that govern the crystal structure. The predicted crystal structure could then be compared with experimental data from X-ray diffraction to validate the computational model.

4 Methoxy 5 Nitronicotinamide As a Key Synthetic Intermediate

Role in the Preparation of Other Nicotinamide (B372718) Derivatives

Nicotinamide and its derivatives are a critical class of compounds in medicinal chemistry and biochemistry. The core structure allows for functionalization at various positions on the pyridine (B92270) ring, leading to a diverse range of biological activities. Theoretically, 4-Methoxy-5-nitronicotinamide could serve as a precursor for novel nicotinamide derivatives. The existing functional groups—methoxy (B1213986), nitro, and amide—offer sites for chemical modification. For instance, the nitro group could be reduced to an amine, which could then undergo a variety of reactions such as acylation, alkylation, or diazotization to introduce new functionalities.

Despite this synthetic potential, a thorough search of chemical databases and peer-reviewed literature did not yield specific examples or detailed research findings where this compound is explicitly used as a starting material for the synthesis of other nicotinamide derivatives. The reactivity of the compound suggests it could be a viable intermediate, but its practical application in this area is not documented in available scientific reports.

Table 1: Potential Transformations of this compound

Functional Group Potential Reaction Product Class
Nitro Group (-NO₂) Reduction 5-Aminonicotinamide derivative
Methoxy Group (-OCH₃) Ether Cleavage 4-Hydroxynicotinamide derivative

Building Block in the Synthesis of Polyheterocyclic Systems (e.g., Pyrido[2,3-d]pyrimidines)

Pyrido[2,3-d]pyrimidines represent an important class of fused heterocyclic compounds that are recognized for their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis of these systems often involves the cyclocondensation of appropriately substituted pyridine precursors, such as aminonicotinamides or aminonicotinonitriles, with various reagents.

The structure of this compound, particularly after the reduction of the nitro group to an amine, would generate a 5-amino-4-methoxynicotinamide. This ortho-aminoamide arrangement is a classic precursor for the construction of a fused pyrimidine (B1678525) ring. The amino group and the adjacent amide functionality could react with a one-carbon synthon (e.g., formic acid, orthoformates) or a dicarbonyl compound to form the pyrido[2,3-d]pyrimidine (B1209978) skeleton.

However, an extensive review of the literature on the synthesis of pyrido[2,3-d]pyrimidines does not provide any specific instances of this compound being utilized as the starting pyridine building block. While the theoretical pathway is plausible, there is no published research to substantiate its use in this context.

Table 2: Hypothetical Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Starting Material Reagent Intermediate Product

Structure Property Relationship Spr Studies of Nitronicotinamide Derivatives

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of 4-Methoxy-5-nitronicotinamide are primarily dictated by the electronic properties of its substituents: the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). The pyridine (B92270) ring itself is inherently electron-deficient compared to benzene, a characteristic that is further modulated by these functional groups.

The nitro group at the 5-position significantly deactivates the pyridine ring towards electrophilic aromatic substitution. researcher.life As a powerful electron-withdrawing group, it reduces the electron density of the aromatic system through both inductive and resonance effects. This deactivation makes reactions that typically proceed through an electrophilic attack on the ring, such as nitration or Friedel-Crafts reactions, less favorable. researcher.life

Impact of Positional Isomerism on Chemical Behavior (e.g., comparison with 2-Methoxy-5-nitronicotinamide)

In This compound , the methoxy group is para to the ring nitrogen, while in 2-Methoxy-5-nitronicotinamide , it is in the ortho position. This difference in location significantly alters the electronic and steric environment of the molecule.

Electronic Effects: The resonance effect of the 2-methoxy group in 2-Methoxy-5-nitronicotinamide would strongly influence the adjacent ring nitrogen and the 3-position carboxamide group. In contrast, the 4-methoxy group in this compound exerts its electronic influence more symmetrically on the ring.

Steric Effects: The 2-methoxy group is in closer proximity to the carboxamide group at the 3-position, which could lead to steric hindrance, potentially affecting the conformation of the amide side chain and its reactivity.

Reactivity: The position of the methoxy group relative to the nitro group and the ring nitrogen would lead to different patterns of reactivity towards nucleophiles and electrophiles. For instance, the activation or deactivation of specific ring positions for substitution reactions would differ between the two isomers.

The chemical properties of 2-Methoxy-5-nitropyridine have been characterized, providing a basis for understanding the behavior of the corresponding nicotinamide (B372718). chemicalbook.com

Correlation between Molecular Structure and Spectroscopic Fingerprints

The molecular structure of this compound is expected to give rise to a unique spectroscopic fingerprint. While experimental spectra for this specific compound are not widely published, the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be predicted based on the functional groups present and data from analogous compounds. researchgate.netresearchgate.netnist.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amide protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methoxy carbon, and the carbonyl carbon of the amide group. The positions of these signals would reflect the electronic environment of each carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups:

N-H stretching vibrations of the amide group.

C=O stretching of the amide group (amide I band).

N-H bending of the amide group (amide II band).

C-O stretching of the methoxy group.

Asymmetric and symmetric stretching of the nitro group.

C=C and C=N stretching vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. The presence of the nitro and methoxy groups, which act as chromophores and auxochromes respectively, would influence the wavelength and intensity of these absorptions. The nitro group, in particular, is known to cause a bathochromic (red) shift in the absorption maximum of aromatic compounds. researchgate.netnist.gov

A hypothetical data table for the expected spectroscopic features is presented below:

Spectroscopic TechniquePredicted Key Features
¹H NMR Aromatic protons (2H), Methoxy protons (s, 3H), Amide protons (br s, 2H)
¹³C NMR Signals for pyridine ring carbons, methoxy carbon, and amide carbonyl carbon.
IR (cm⁻¹) ~3400-3200 (N-H stretch), ~1680 (C=O stretch), ~1550 and ~1350 (NO₂ stretch), ~1250 (C-O stretch)
UV-Vis (nm) Absorption maxima in the UV region, potentially extending into the visible range due to the nitro group, showing π → π* and n → π* transitions.

Crystallographic Insights into Molecular Packing and Solid-State Behavior

The solid-state behavior of this compound, including its crystal packing and intermolecular interactions, is crucial for understanding its physical properties. Although a crystal structure for this specific compound is not available in the Cambridge Structural Database, insights can be gained from the crystallographic studies of nicotinamide and its derivatives. researchgate.netnih.govacs.orgrsc.orgnih.govmanchester.ac.ukmanchester.ac.ukresearchgate.netnih.gov

Nicotinamide and its analogues are known to exhibit rich polymorphism and form extensive hydrogen bonding networks. researchgate.netacs.org In the crystal lattice of this compound, several key intermolecular interactions are expected to play a significant role:

Hydrogen Bonding: The primary amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust hydrogen-bonded networks. These interactions are fundamental in directing the molecular packing.

π-π Stacking: The electron-deficient nature of the nitropyridine ring could facilitate π-π stacking interactions with adjacent molecules, contributing to the stability of the crystal structure.

The conformation of the molecule in the solid state, particularly the torsion angle between the pyridine ring and the carboxamide group, will be a key feature of its crystal structure. This conformation is influenced by a balance of intramolecular steric effects and intermolecular packing forces.

Green Chemistry Approaches in the Synthesis of Nitronicotinamide Derivatives

Development of Solvent-Free Synthesis Protocols

Solvent-free synthesis, or solid-state reaction, is a cornerstone of green chemistry that aims to eliminate the use of volatile organic solvents, thereby reducing environmental pollution, health hazards, and purification costs. researchgate.neteurekalert.org Reactions are typically carried out by heating a mixture of neat reactants, often leading to shorter reaction times, higher yields, and simplified work-up procedures. researchgate.netresearchgate.net

This approach has been successfully applied to the synthesis of 2-anilino nicotinic acid derivatives, which are structurally related to nitronicotinamides. In one study, the amination of 2-chloronicotinic acid with various primary aromatic amines was conducted under solvent-free and catalyst-free conditions. researchgate.netresearchgate.net The procedure proved to be operationally simple and efficient, affording the desired products in good to excellent yields within 15 to 120 minutes. researchgate.netresearchgate.net Compared to conventional methods that often employ non-green solvents like DMF or xylene and require long reaction times, the solvent-free approach offers a significant environmental and efficiency advantage. researchgate.net

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for 2-(phenylamino)nicotinic acid

Parameter Solvent-Free Method researchgate.net Conventional Method researchgate.net
Solvent None DMF, Xylene, or Water
Catalyst None Pyridine (B92270), p-TSA, Copper
Temperature 120°C Reflux
Reaction Time 15-120 minutes Several hours
Yield Good to Excellent Average

| Work-up | Simple, often non-toxic | Complex, involves extractions |

This table illustrates the advantages of a solvent-free approach for a reaction analogous to the synthesis of nicotinamide (B372718) derivatives.

The rationale for the efficiency of some solvent-free reactions, even those involving condensation, is that a eutectic melt may form between the reactants, creating a liquid phase that facilitates the reaction without the need for an external solvent. This methodology represents a significant step towards more sustainable chemical manufacturing.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, revolutionizing chemical synthesis by offering a more efficient and rapid heating method compared to conventional techniques. researchgate.netijnrd.org Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. researchgate.netchemicaljournals.com This results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and often enhanced product purity. ijnrd.orgyoutube.comnih.gov

The application of microwave assistance is widespread in the synthesis of heterocyclic compounds. For instance, various quinoline derivatives, which share a pyridine core with nicotinamides, have been synthesized efficiently using microwave irradiation under solvent-free or green solvent conditions. nih.gov Similarly, the synthesis of pyrazole-based scaffolds, another important class of nitrogen heterocycles, has been achieved using microwave activation, highlighting the versatility of this technique. nih.gov

Microwave-assisted synthesis aligns with green chemistry principles by increasing energy efficiency. youtube.com The rapid and localized heating minimizes energy consumption compared to maintaining a conventional heating apparatus for extended periods. youtube.com

Table 2: Microwave-Assisted vs. Conventional Synthesis of Quinolines

Method Reaction Time Yield Reference
Microwave-Assisted (Solvent-Free) 3 minutes 50-80% nih.gov
Conventional Heating 6 hours 79% beilstein-journals.org
Microwave-Assisted (DMSO) 2 minutes 81-92% nih.gov

This table presents comparative data on the synthesis of quinoline derivatives, demonstrating the significant rate enhancement achieved with microwave irradiation.

Catalyst-Free Reaction Systems

The development of catalyst-free reaction systems is a significant goal in green chemistry. While catalysts are essential for many transformations, they can sometimes involve toxic or expensive metals, and their removal from the final product can necessitate complex purification steps. Catalyst-free reactions simplify synthesis, reduce costs, and eliminate waste associated with both the catalyst and the purification process. ntu.edu.sg

Environmentally friendly catalyst- and solvent-free syntheses have been reported for derivatives of 2-anilino nicotinic acids. researchgate.netresearchgate.net By simply heating 2-chloronicotinic acid with various aniline derivatives, researchers achieved good to excellent yields of the target compounds without the need for any catalytic additives. researchgate.net This approach is particularly advantageous as traditional methods like the Ullman reaction require stoichiometric amounts of copper reagents, which are undesirable from an environmental standpoint. researchgate.net The ability to perform these reactions without a catalyst represents a significant advance in creating cleaner synthetic pathways for nicotinamide-related structures. ntu.edu.sg

Table 3: Examples of Catalyst-Free Synthesis of Nicotinic Acid Derivatives

Reactants Conditions Reaction Time Yield Reference
2-chloronicotinic acid, 4-methylaniline 120°C, Solvent-Free 15 min 98% researchgate.net
2-chloronicotinic acid, 4-methoxyaniline 120°C, Solvent-Free 20 min 98% researchgate.net

This table showcases the high efficiency of catalyst-free synthesis for nicotinic acid derivatives under solvent-free conditions.

Utilization of Environmentally Benign Solvents

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives to conventional hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). bohrium.com Ideal green solvents are non-toxic, biodegradable, derived from renewable resources, and have a low environmental impact.

Several greener alternatives have been successfully employed in the synthesis of amide and nicotinamide derivatives:

Water : As the most abundant and non-toxic solvent, water is an ideal medium for many reactions. bohrium.com Although challenges with reactant solubility can arise, techniques have been developed to facilitate amide synthesis in aqueous media. bohrium.com

tert-Amyl Alcohol : This solvent has been used as an environmentally friendly medium for the enzymatic synthesis of nicotinamide derivatives, leading to high product yields. nih.gov

Cyrene™ : Derived from biomass, Cyrene is a non-toxic and biodegradable alternative to polar aprotic solvents like DMF and DMSO. It has been effectively used for nucleophilic aromatic substitution reactions on nicotinic esters, achieving high yields in very short reaction times. researchgate.net

Deep Eutectic Solvents (DESs) : These are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low volatility, and can be recycled. A choline chloride-urea based DES has been used as a catalyst-free medium for the green synthesis of thioamides.

Table 4: Solvent Performance in Nucleophilic Aromatic Substitution of Nicotinic Esters

Solvent Base Temperature (°C) Time Yield Reference
Cyrene K₂CO₃ 150 15 min 64% researchgate.net
DMF K₂CO₃ 150 4 h 51% researchgate.net
DMSO K₂CO₃ 150 6 h 32% researchgate.net

This table compares the efficiency of the green solvent Cyrene with traditional solvents, demonstrating its ability to facilitate rapid reactions.

Strategies for Enhanced Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comwikipedia.org A reaction with high atom economy minimizes the generation of byproducts, leading to less waste and a more sustainable process. jocpr.com The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

Synthetic methods should be designed to maximize atom economy. wordpress.com Reactions such as additions (e.g., Diels-Alder) and rearrangements are inherently atom-economical as they incorporate all reactant atoms into the product, achieving 100% atom economy in theory. wikipedia.org In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy. wikipedia.org

Table 5: Illustrative Atom Economy of Different Reaction Types

Reaction Type General Equation Atom Economy Example
Addition A + B → C 100% Diels-Alder Reaction wikipedia.org
Rearrangement A → B 100% Beckmann Rearrangement
Substitution A-B + C → A-C + B < 100% Wittig Reaction wikipedia.org

This table provides a conceptual overview of how reaction choice impacts atom economy, a key metric in green synthesis design.

Design and Implementation of Recyclable Catalytic Systems

Several types of recyclable catalysts have been employed in syntheses relevant to nicotinamide derivatives:

Enzymes : Biocatalysts like Novozym® 435 (a lipase) have been used for the synthesis of nicotinamide derivatives. These enzymes work under mild conditions and can be reused for multiple cycles with high efficiency. nih.gov

Heterogeneous Catalysts : Solid-supported catalysts offer robustness and ease of recovery. For example, a V₂O₅/TiO₂ catalyst has been developed for the sustainable reduction of nitroarenes to amines, a key transformation in the synthesis of many nitrogen-containing compounds. This catalyst is recyclable over multiple cycles with minimal loss of activity. Similarly, NiTiO₃ nanoparticles supported on montmorillonite K30 have been used as a recyclable catalyst for synthesizing pyrimidine (B1678525) analogues under microwave irradiation.

Table 6: Reusability of a Heterogeneous V₂O₅/TiO₂ Catalyst for Nitro Reduction

Cycle Yield (%)
1st 99
2nd 99
3rd 98
4th 98

Data adapted from studies on recyclable catalysts, illustrating the sustained activity over multiple uses.

The implementation of such recyclable systems is crucial for the development of economically viable and environmentally responsible manufacturing processes for complex molecules.

Future Research Directions for 4 Methoxy 5 Nitronicotinamide

Exploration of Unconventional Synthetic Routes

The development of novel and efficient synthetic pathways to 4-Methoxy-5-nitronicotinamide is a fundamental area for future research. While classical approaches to substituted pyridines are established, unconventional methods could offer significant advantages in terms of yield, selectivity, and sustainability.

One promising avenue is the exploration of C-H activation strategies. Direct functionalization of the pyridine (B92270) ring could circumvent the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. For instance, developing a regioselective C-H amidation or nitration on a 4-methoxypyridine (B45360) precursor could provide a more atom-economical route.

Furthermore, biocatalysis presents another innovative approach. The use of engineered enzymes could enable highly selective synthesis under mild conditions, reducing the environmental impact of the chemical process. Research could focus on identifying or evolving enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound.

Discovery of Novel Chemical Transformations

Future research should also focus on uncovering new chemical transformations of this compound to generate a diverse range of derivatives. The interplay between the methoxy (B1213986), nitro, and nicotinamide (B372718) functionalities offers a rich platform for chemical exploration.

The nitro group, for example, is a versatile functional group that can be reduced to an amine, which in turn can be further functionalized. This opens the door to a wide array of novel compounds with potential applications in medicinal chemistry and materials science. Investigating the selective reduction of the nitro group in the presence of the nicotinamide moiety would be a key challenge to address.

Additionally, the pyridine ring itself can participate in various cycloaddition and cross-coupling reactions. Exploring reactions such as the Suzuki, Heck, or Sonogashira couplings at different positions of the pyridine ring could lead to the synthesis of complex molecules with unique electronic and steric properties.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. Advanced mechanistic studies could provide valuable insights into the role of catalysts, intermediates, and transition states.

Kinetic studies, for instance, can help to elucidate the rate-determining steps of a reaction and provide information on the reaction order and activation energy. This knowledge can be used to optimize reaction conditions for improved efficiency and selectivity.

In silico computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental work by providing detailed information about the electronic structure of reactants, intermediates, and transition states. These computational models can help to rationalize experimental observations and predict the outcome of new reactions.

Integration with Flow Chemistry and Automation Technologies

The adoption of flow chemistry and automation technologies could revolutionize the synthesis and screening of this compound and its derivatives. rsc.org Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction and purification steps. rsc.orgmdpi.com

Future research could focus on developing a continuous flow synthesis of this compound, which would enable the rapid and efficient production of the compound. google.com This could be particularly valuable for producing a library of derivatives for high-throughput screening in drug discovery or materials science applications.

Automation, coupled with in-line analytical techniques, would allow for real-time monitoring and optimization of reaction parameters. researchgate.net This data-rich approach could accelerate the discovery of new reactions and the optimization of existing processes. nih.gov

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry can play a pivotal role in the rational design of new derivatives of this compound with tailored reactivity and properties. By using molecular modeling and quantum chemical calculations, it is possible to predict how modifications to the chemical structure will affect its electronic and steric properties.

For example, computational screening could be used to identify substituents that would enhance the compound's reactivity in a specific transformation or tune its photophysical properties for applications in materials science. This in silico-first approach can significantly reduce the number of experiments required, saving time and resources.

The development of accurate predictive models for the properties and reactivity of substituted pyridines would be a valuable tool for guiding the design of new molecules with desired functionalities. This could involve the use of machine learning algorithms trained on large datasets of experimental and computational data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.